4-(2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetamido)benzamide
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Overview
Description
The compound “4-(2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetamido)benzamide” is a type of benzamide . Benzamides are a significant class of amide compounds that have been widely used in medical, industrial, biological, and potential drug industries . They have been used for various purposes, including the treatment of cancer, hypercholesterolemia, and as anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory agents .
Synthesis Analysis
Benzamide compounds can be synthesized starting from 2,3-dimethoxybenzolic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products obtained from this synthesis are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
Scientific Research Applications
Antitumor Properties
The compound 4-(2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetamido)benzamide is related to a class of N-aryl(indol-3-yl)glyoxamides, which have been studied for their antitumor properties. A study by Marchand et al. (2009) discussed the synthesis and structure-activity relationships of N-pyridinyl or N-aryl-2-(1-benzylindol-3-yl)glyoxamide skeleton. The research found that certain derivatives showed potent activity against various human cancer cell lines, indicating the potential therapeutic application of this compound in cancer treatment (Marchand et al., 2009).
Antimicrobial Properties
A study conducted by Talupur et al. (2021) involved the synthesis of compounds structurally related to this compound. These compounds were evaluated for their antimicrobial properties, suggesting the potential of this compound in developing new antimicrobial agents (Talupur et al., 2021).
Molecular Docking and Drug Design
The compound is also relevant in molecular docking studies and drug design. A study by Al-Ostoot et al. (2020) involved the synthesis of a new indole acetamide derivative, which was subjected to molecular docking analysis targeting the cyclooxygenase domains. This suggests the compound's significance in the design and development of new drugs with anti-inflammatory properties (Al-Ostoot et al., 2020).
Synthesis and Structural Analysis
Research on the synthesis and structural analysis of related indole derivatives provides insight into the compound's chemical properties and potential applications. For instance, a study by Geetha et al. (2019) involved the synthesis of a similar indole acetamide derivative, highlighting the compound's structural characteristics and potential biological activities (Geetha et al., 2019).
Potential in Neuroprotective and Antioxidant Research
The chemical structure of this compound is related to compounds studied for their potential neuroprotective and antioxidant properties. A study by Yancheva et al. (2020) examined capsaicin analogues, which share structural similarities, to estimate their ability as antioxidants, pointing towards the compound's potential application in combating oxidative stress-related diseases (Yancheva et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes likedihydrofolate reductase , which plays a crucial role in the synthesis of nucleotides and thus, DNA replication.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets by binding to the active site, thereby inhibiting the function of the target enzyme .
Properties
IUPAC Name |
4-[[2-[1-[(3,5-dimethoxyphenyl)methyl]indol-3-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c1-32-21-11-17(12-22(14-21)33-2)15-29-16-19(23-5-3-4-6-24(23)29)13-25(30)28-20-9-7-18(8-10-20)26(27)31/h3-12,14,16H,13,15H2,1-2H3,(H2,27,31)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKSFPJFMHENOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2C=C(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)C(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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